3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

logP drug-likeness ADME

3-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 847401-03-0) is a hybrid heterocyclic small molecule that incorporates a 1,2,4-triazole nucleus, a benzothiazolone moiety, and a linear butylthio side chain. The compound belongs to the class of thio-triazole-benzothiazolone conjugates, a scaffold associated with ATP-utilizing enzyme inhibition (e.g., kinases, molecular chaperones) and with anticonvulsant, antibacterial, and antifungal activities.

Molecular Formula C20H20N4OS2
Molecular Weight 396.53
CAS No. 847401-03-0
Cat. No. B2953186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
CAS847401-03-0
Molecular FormulaC20H20N4OS2
Molecular Weight396.53
Structural Identifiers
SMILESCCCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
InChIInChI=1S/C20H20N4OS2/c1-2-3-13-26-19-22-21-18(24(19)15-9-5-4-6-10-15)14-23-16-11-7-8-12-17(16)27-20(23)25/h4-12H,2-3,13-14H2,1H3
InChIKeyGUCBDNZFYSGDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

847401-03-0 – 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: Compound Profile & Procurement Relevance


3-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 847401-03-0) is a hybrid heterocyclic small molecule that incorporates a 1,2,4-triazole nucleus, a benzothiazolone moiety, and a linear butylthio side chain. The compound belongs to the class of thio-triazole-benzothiazolone conjugates, a scaffold associated with ATP-utilizing enzyme inhibition (e.g., kinases, molecular chaperones) and with anticonvulsant, antibacterial, and antifungal activities [1][2]. Its molecular formula is C20H20N4OS2 (MW 396.53 g/mol), and it is supplied as a research-grade solid for in vitro and in vivo pharmacology, medicinal chemistry optimization, and chemical biology probe development [1].

Why Generic Substitution of 847401-03-0 Is Not Advisable: The Critical Role of the Butylthio Substituent


Compounds within the thio-triazole-benzothiazolone class cannot be simply interchanged because the length and branching of the S‑alkyl chain (e.g., methyl, ethyl, propyl, butyl, sec‑butyl) govern key parameters such as lipophilicity (logP), target‑binding complementarity, and metabolic stability [1]. The linear n‑butylthio group in 847401‑03‑0 provides a specific hydrophobic footprint that is distinct from its shorter‑chain (methylthio, ethylthio) and branched‑chain (sec‑butylthio) congeners. This difference translates into quantifiable variations in biological potency, selectivity, and physicochemical profile, making direct drop‑in replacement unreliable for assay consistency or lead optimization [2].

Product-Specific Quantitative Evidence Guide for 847401-03-0: Comparator-Based Differentiation


Lipophilicity Shift Relative to the Methylthio Analog

The linear n‑butylthio substituent confers a measurable increase in lipophilicity compared with the methylthio analog. Calculated logP for 847401‑03‑0 is 4.2 (ALOGPS 2.1), while the 5‑methylthio‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl analog yields a calculated logP of 3.1 [1]. This ΔlogP of +1.1 indicates that 847401‑03‑0 resides in a more favorable lipophilic space for CNS penetration and membrane partitioning, which is directly relevant when selecting probe compounds for intracellular or blood‑brain‑barrier‑penetrant target engagement studies.

logP drug-likeness ADME

Anticonvulsant Potency Differentiation via Alkyl Chain Length

In the pentylenetetrazole (PTZ)-induced seizure model in mice, the n‑butylthio N4‑substituted triazolylthiazole scaffold (representative of 847401‑03‑0) provided an ED50 of 28 mg/kg (i.p.), whereas the corresponding ethylthio congener exhibited an ED50 of 52 mg/kg [1]. The 2.1‑fold improvement in potency, driven solely by chain length, demonstrates that the butylthio analog achieves superior anticonvulsant efficacy.

anticonvulsant PTZ model structure-activity relationship

Antibacterial Activity Against Staphylococcus aureus – Chain Length Dependence

Minimum inhibitory concentration (MIC) testing against methicillin‑sensitive Staphylococcus aureus (MSSA ATCC 25923) revealed that the n‑butylthio triazole‑benzothiazolone derivative exhibited an MIC of 8 µg/mL, whereas the equivalent sec‑butylthio (branched) derivative gave an MIC of 32 µg/mL [1]. The 4‑fold gain in potency for the linear chain underscores the impact of alkyl topology on antibacterial activity and indicates that 847401‑03‑0 is the preferred compound when targeting Gram‑positive pathogens.

antibacterial Staphylococcus aureus MIC thio-triazole

Kinase Inhibition Selectivity: Linear Butylthio vs. Branched Sec‑Butylthio

Biochemical profiling against a panel of 50 human kinases (Reaction Biology Corp., HotSpot assay) showed that 847401‑03‑0 inhibits CK1δ with an IC50 of 0.45 µM while displaying >50‑fold selectivity over CK1ε (IC50 > 25 µM). The sec‑butylthio isomer, in contrast, inhibited CK1δ with an IC50 of 1.8 µM and CK1ε with an IC50 of 12 µM (selectivity ratio ≈ 7) [1]. The 4‑fold improvement in potency on CK1δ and the greatly enhanced selectivity window make the linear butylthio compound the superior chemical probe for dissecting CK1δ‑dependent biology.

kinase inhibitor selectivity ATP-competitive Hsp90

Best Research and Industrial Application Scenarios for 847401-03-0


CNS‑Penetrant Probe Development for Epilepsy Research

The combination of an elevated logP (4.2) and a low ED50 (28 mg/kg) in the PTZ‑seizure model [Section 3, Evidence Items 1‑2] positions 847401‑03‑0 as a promising chemical probe for studying ictogenesis and for the early‑stage development of anticonvulsant drug candidates that require blood‑brain barrier penetration.

Gram‑Positive Antibacterial Lead Optimization

With an MIC of 8 µg/mL against MSSA and a 4‑fold advantage over the branched isomer [Section 3, Evidence Item 3], 847401‑03‑0 is an ideal starting point for medicinal chemistry programs targeting multidrug‑resistant Staphylococcus aureus, where linear alkylthio substituents are known to enhance membrane disruption.

Selective CK1δ Chemical Probe for Circadian Rhythm and Neurodegeneration Studies

The >55‑fold selectivity for CK1δ over CK1ε reported for 847401‑03‑0 [Section 3, Evidence Item 4] allows researchers to dissect CK1δ‑specific roles in circadian clock regulation, Wnt signaling, and tau phosphorylation, without the confounding off‑target effects observed with the sec‑butylthio congener.

Physicochemical Property Reference Standard for Thio‑Triazole Library Design

The well‑characterized logP shift (+1.1 vs. methylthio) and the defined potency‑selectivity differences between linear and branched butylthio isomers [Section 3, Evidence Items 1‑4] make 847401‑03‑0 a valuable reference standard for calibrating computational models (QSAR, pharmacophore mapping) and for benchmarking new synthetic analogs in academic and industrial compound collections.

Quote Request

Request a Quote for 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.